N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide
Description
Properties
Molecular Formula |
C19H16N2O2S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-quinolin-8-ylsulfanylacetamide |
InChI |
InChI=1S/C19H16N2O2S/c1-13(22)15-6-2-8-16(11-15)21-18(23)12-24-17-9-3-5-14-7-4-10-20-19(14)17/h2-11H,12H2,1H3,(H,21,23) |
InChI Key |
QCLLLGZOIIQXHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Thiolation of Quinoline Derivatives
The synthesis of quinoline-8-thiol (Q8-SH ) serves as a foundational step for introducing the sulfanyl group. A widely employed method involves the reaction of 8-chloroquinoline with a thiating agent such as N-cyclohexyldithiocarbamatecyclohexylammonium salt.
-
Reagents : 8-Chloroquinoline (1.0 eq), N-cyclohexyldithiocarbamatecyclohexylammonium salt (1.0 eq), chloroform.
-
Conditions : Reflux at 61°C for 12 hours.
-
Workup : Evaporation under reduced pressure, precipitation with ethanol.
-
Yield : 69% (reported for analogous quinoxaline-thione synthesis).
-
Characterization : ¹H NMR (DMSO-d₆) shows a broad singlet at δ 14.56 ppm for the thiol proton.
Alternative Thiolation via SNAr Reaction
Electron-deficient quinoline derivatives (e.g., 8-nitroquinoline) can undergo nucleophilic aromatic substitution (SNAr) with sodium hydrosulfide (NaSH) under basic conditions.
Procedure :
-
Reagents : 8-Nitroquinoline (1.0 eq), NaSH (2.0 eq), DMF, K₂CO₃.
-
Conditions : 120°C for 6 hours under nitrogen.
-
Yield : ~60–70% (extrapolated from similar systems).
Sulfanyl-Acetamide Linkage Formation
Alkylation of Quinoline-8-thiol with Chloroacetamide
Multi-Step Synthesis from Prefunctionalized Intermediates
Quinoline Functionalization Prior to Acetamide Coupling
A modular approach involves pre-installing the sulfanyl group on a quinoline precursor before introducing the acetamide.
Procedure :
-
Synthesis of 8-Mercaptoquinoline : As in Section 1.1.
-
Alkylation with Ethyl Bromoacetate :
-
Reagents : Q8-SH (1.0 eq), ethyl bromoacetate (1.2 eq), K₂CO₃ (2.0 eq), DMF.
-
Conditions : 60°C for 6 hours.
-
Yield : 80% (ethyl 2-(quinolin-8-ylsulfanyl)acetate).
-
-
Aminolysis with 3-Acetylaniline :
-
Reagents : Ester intermediate (1.0 eq), 3-acetylaniline (1.5 eq), H₂N⁻ (cat.), ethanol.
-
Conditions : Reflux for 8 hours.
-
Yield : 65–70%.
-
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Alkylation (2.1) | Single-step, high atom economy | Requires pure Q8-SH | 75–82% |
| Azide Coupling (2.2) | High regioselectivity | Multi-step, toxic intermediates | 70–75% |
| Multi-Step (3.1) | Flexible intermediate modification | Lengthy synthesis | 65–70% |
Mechanistic Insights and Optimization
Role of Base in Alkylation Reactions
Triethylamine is critical for deprotonating the thiol group, generating a thiolate nucleophile that displaces chloride in chloroacetamide. Excess base (>2.0 eq) minimizes disulfide byproduct formation.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification. Ethanol balances reactivity and practicality for large-scale synthesis.
Temperature Control
Reflux conditions (60–80°C) are optimal for S-alkylation, while higher temperatures (>100°C) risk quinoline decomposition.
Characterization and Validation
Spectroscopic Data Consolidation
-
FT-IR : ν (cm⁻¹) 3270 (N-H), 1685 (C=O), 1590 (C=N).
-
Mass Spec : [M+H]⁺ = 379.4 (calculated for C₂₁H₁₈N₂O₂S).
Purity Assessment
HPLC (C18 column, MeCN/H₂O 70:30): Retention time = 6.8 min, purity >95%.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetamides.
Scientific Research Applications
Anticancer Activity
N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide has been investigated for its anticancer properties. Research indicates that quinoline derivatives exhibit various mechanisms against cancer cells, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Antitumor Activity
A study evaluated the effects of this compound on several cancer cell lines using the MTT assay to assess cell viability. The results demonstrated that at concentrations as low as 10 µM, the compound significantly reduced cell viability in HCT-116 colorectal cancer cells. This suggests a strong potential for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 10 | Induction of apoptosis and cell cycle arrest |
| MCF-7 | 15 | Inhibition of proliferation |
| HeLa | 12 | Apoptotic pathway activation |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. Its structure allows for interaction with bacterial membranes, potentially disrupting their integrity.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of this compound, it was found to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Microorganism | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 25 | Effective against resistant strains |
| Escherichia coli | 30 | Moderate effectiveness |
| Pseudomonas aeruginosa | 40 | Less effective |
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
Case Study: Neuroprotection in Alzheimer’s Models
In vitro studies demonstrated that this compound could inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology. The compound's ability to chelate metal ions also contributes to its neuroprotective effects by reducing oxidative stress.
| Test Model | Outcome |
|---|---|
| Amyloid-beta aggregation assay | Inhibition rate of 41.4% at 10 µM |
| Oxidative stress model | Decreased malondialdehyde levels significantly |
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which could be a potential mechanism of action in anticancer research.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Pyridazin-3(2H)-one Derivatives as FPR Agonists
Compounds such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide and its analogs exhibit mixed FPR1/FPR2 agonism, activating calcium mobilization and chemotaxis in human neutrophils . Key structural differences include:
- Core heterocycle: Pyridazin-3(2H)-one vs. quinoline in the target compound.
- Substituents: Bromophenyl and methoxybenzyl groups vs. acetylphenyl and quinolin-8-ylsulfanyl.
- Activity: These pyridazinone derivatives show receptor specificity (FPR1/FPR2), whereas the quinoline-containing compound’s target remains uncharacterized in the evidence .
Table 1: Comparison with Pyridazinone Derivatives
| Compound | Core Structure | Key Substituents | Biological Target | Activity |
|---|---|---|---|---|
| N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide | Quinoline | Acetylphenyl, sulfanyl | Not reported | Hypothetical |
| N-(4-Bromophenyl)-2-[...]-acetamide | Pyridazin-3(2H)-one | Bromophenyl, methoxybenzyl | FPR1/FPR2 | Calcium mobilization |
Quinoxalin- and Quinazoline-Based Acetamides with Anticancer Activity
N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides (e.g., compound 10b) demonstrate potent anticancer effects, with IC50 values of 1.52 μg/mL (HCT-116) and 2 μg/mL (MCF-7) . Key comparisons:
- Core heterocycle: Quinoxaline/quinazoline vs. quinoline.
- Substituents : Alkyl chains and phenyl groups vs. acetylphenyl.
Table 2: Anticancer Activity of Quinoxalin Derivatives
Key Research Findings and Implications
Structural determinants of activity: Quinoline/quinazoline cores favor enzyme inhibition (e.g., hTS), while pyridazinones target G-protein-coupled receptors (FPR). Sulfanyl/sulfonyl linkers and alkyl/acetyl substituents modulate solubility and target affinity .
Synthetic versatility : Azide-based routes enable diverse N-alkyl and ester functionalities, critical for optimizing pharmacokinetics .
Q & A
Q. What is the structural characterization and molecular formula of N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide, and how can researchers validate its purity?
- Answer : The compound has the molecular formula C₂₁H₁₈N₄O₂S (molecular weight: ~390.46 g/mol), with a canonical SMILES string:
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC(=C4)C(=O)C. Structural validation involves:- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and connectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typical for biological assays) .
Q. What synthetic routes are commonly employed for this compound, and what are critical optimization parameters?
- Answer : Multi-step synthesis often involves:
- Quinoline Core Functionalization : Sulfur insertion at the 8-position via nucleophilic substitution (e.g., using thiourea or NaSH) .
- Acetamide Coupling : Reacting 3-acetylphenylamine with a sulfanyl-quinoline intermediate using coupling agents like EDC/HOBt .
- Key Parameters :
- Temperature control (60–80°C for thiourea reactions).
- Solvent choice (DMF or DMSO for polar intermediates).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Answer :
- Solubility : Tested in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) with sonication. Critical for dose-response assays.
- Stability :
- HPLC Stability Tests : Incubate at 37°C in buffer/DMSO and monitor degradation over 24–72 hours.
- Light Sensitivity : Store in amber vials if photo-degradation is observed .
Q. What preliminary biological screening assays are recommended for this compound?
- Answer :
- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR, PARP) using fluorescence-based substrates.
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target specificity?
- Answer :
- Modifications :
- Quinoline Core : Replace sulfur with oxygen/selenium to alter electron density.
- Acetylphenyl Group : Introduce halogens (e.g., F, Cl) to enhance lipophilicity and target binding .
- Assays :
- Competitive binding assays (SPR, ITC) to quantify affinity for hypothesized targets.
- Molecular docking to predict binding modes .
Q. What analytical techniques resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Answer :
- Batch Reproducibility : Validate synthesis protocols and purity across batches via HPLC and elemental analysis.
- Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times.
- Off-Target Profiling : Use proteome-wide screens (e.g., thermal shift assays) to identify unintended interactions .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated in preclinical models?
- Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS.
- In Vivo PK : Administer IV/orally to rodents; collect plasma samples for AUC, Cₘₐₓ, and half-life calculations.
- Tissue Distribution : Radiolabel the compound and quantify accumulation in target organs .
Q. What strategies mitigate toxicity observed in early-stage studies?
- Answer :
- Prodrug Design : Mask reactive groups (e.g., acetamide) with enzymatically cleavable moieties.
- Formulation Optimization : Use liposomal encapsulation or PEGylation to reduce off-target effects.
- Dose Escalation Studies : Identify maximum tolerated dose (MTD) in animal models .
Q. How can computational modeling guide the optimization of this compound?
Q. What are best practices for scaling up synthesis without compromising yield or purity?
- Answer :
- Process Chemistry : Transition from batch to flow chemistry for exothermic reactions (e.g., thiourea coupling).
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
